2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol
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Overview
Description
2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 g/mol . This compound is known for its unique structure, which includes a cyano group, a cyclopropylaminocarbonyl group, and a phenol group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
One common method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and environmentally friendly, making this method suitable for industrial production.
Chemical Reactions Analysis
2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenol group can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and the cyclopropylaminocarbonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol can be compared with other similar compounds, such as:
2-Cyano-5-[3-(aminocarbonyl)phenyl]phenol: Lacks the cyclopropyl group, which may affect its biological activity.
2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]aniline: Contains an aniline group instead of a phenol group, which can influence its chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-(4-cyano-3-hydroxyphenyl)-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-10-14-5-4-12(9-16(14)20)11-2-1-3-13(8-11)17(21)19-15-6-7-15/h1-5,8-9,15,20H,6-7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLNPZYFOAKTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684956 |
Source
|
Record name | 4'-Cyano-N-cyclopropyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-47-5 |
Source
|
Record name | 4'-Cyano-N-cyclopropyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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